molecular formula C19H18N2O4 B13994939 Benzyl 3-cyano-2-phenylmethoxycarbonylamino-propanoate CAS No. 82215-18-7

Benzyl 3-cyano-2-phenylmethoxycarbonylamino-propanoate

Cat. No.: B13994939
CAS No.: 82215-18-7
M. Wt: 338.4 g/mol
InChI Key: RGPNTUFXRPJOBA-UHFFFAOYSA-N
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Description

Benzyl 3-cyano-2-phenylmethoxycarbonylamino-propanoate is a chemical compound known for its diverse applications in various fields of science and industry. This compound features a benzyl group, a cyano group, and a phenylmethoxycarbonylamino group attached to a propanoate backbone. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-cyano-2-phenylmethoxycarbonylamino-propanoate typically involves the reaction of benzyl bromide with 3-cyano-2-phenylmethoxycarbonylamino-propanoic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ester product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-cyano-2-phenylmethoxycarbonylamino-propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano group to an amine group.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzyl 3-cyano-2-phenylmethoxycarbonylamino-propanoate finds applications in several scientific research areas:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 3-cyano-2-phenylmethoxycarbonylamino-propanoate involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    Benzyl 3-cyano-2-phenylamino-propanoate: Lacks the methoxycarbonyl group, resulting in different reactivity and applications.

    Phenyl 3-cyano-2-phenylmethoxycarbonylamino-propanoate: Substitution of the benzyl group with a phenyl group alters its chemical properties.

    Methyl 3-cyano-2-phenylmethoxycarbonylamino-propanoate:

Uniqueness: Benzyl 3-cyano-2-phenylmethoxycarbonylamino-propanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo various chemical transformations makes it a valuable compound in research and industry.

Properties

CAS No.

82215-18-7

Molecular Formula

C19H18N2O4

Molecular Weight

338.4 g/mol

IUPAC Name

benzyl 3-cyano-2-(phenylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C19H18N2O4/c20-12-11-17(18(22)24-13-15-7-3-1-4-8-15)21-19(23)25-14-16-9-5-2-6-10-16/h1-10,17H,11,13-14H2,(H,21,23)

InChI Key

RGPNTUFXRPJOBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CC#N)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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